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Compound of Interest

Compound Name: Lewis X tetrasaccharide

Cat. No.: B15586479

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the fucosyltransferase (FUT) enzymes responsible
for the synthesis of the Lewis X (LeX) antigen, a critical carbohydrate motif involved in
numerous biological processes, including cell adhesion, signaling, and cancer progression.
This document outlines the key enzymes, their biochemical properties, detailed experimental
protocols for their study, and their role in cellular signaling pathways, with a focus on their
potential as therapeutic targets.

Introduction to Lewis X and Fucosyltransferases

The Lewis X (LeX) antigen, also known as CD15 or SSEA-1, is a trisaccharide structure
[GalB1-4(Fucal-3)GIcNAc-R] found on the surface of various cells. Its synthesis is catalyzed by
a family of enzymes known as fucosyltransferases (FUTSs), which transfer an L-fucose sugar
from a donor substrate, GDP-fucose, to an acceptor substrate. The expression of LeX is crucial
for processes such as leukocyte rolling during inflammation and has been implicated in cancer
metastasis and stem cell biology. The primary enzymes responsible for LeX synthesis are al,3-
fucosyltransferases.

Key Fucosyltransferases in Lewis X Synthesis

Several fucosyltransferases can synthesize the LeX antigen, with FUT4 and FUT9 being
among the most studied for their roles in this process. Other FUTSs, like FUT7, are primarily
involved in the synthesis of the related sialyl Lewis X structure.
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Feature FUT4 FUT9
Gene Name FUT4 FUT9
Chromosomal Location 11921 6016.1

Enzyme Family

al,3-fucosyltransferase

al,3-fucosyltransferase

Primary Function

Synthesis of Lewis X

Synthesis of Lewis X

Tissue Distribution

Myeloid cells, brain

Embryonic stem cells, various

adult tissues

Biochemical and Kinetic Properties

The enzymatic activity of FUTs is characterized by specific kinetic parameters and substrate

preferences. Understanding these properties is essential for designing inhibitors and

developing assays.

Parameter

FUT4

FUT9

Optimal pH

6.5-7.5

6.0-7.0

Acceptor Substrate

Type 2 (GalB1-4GIcNAc)

lactosamine chains

Type 2 (GalB1-4GIcNAc)

lactosamine chains

Donor Substrate

GDP-fucose

GDP-fucose

Note: Specific Km and Vmax values can vary significantly depending on the experimental

conditions, acceptor substrate used, and whether the enzyme is a recombinant or native form.

The Lewis X Synthesis Pathway

The synthesis of the Lewis X antigen is a precise enzymatic reaction. A fucosyltransferase
catalyzes the addition of a fucose residue in an al,3 linkage to the N-acetylglucosamine

(GIcNACc) of a Type 2 lactosamine precursor.
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Caption: Enzymatic synthesis of the Lewis X antigen by al,3-fucosyltransferases.

Experimental Protocols

Here are detailed methodologies for key experiments related to the study of
fucosyltransferases and Lewis X synthesis.

5.1. Fucosyltransferase Activity Assay (Radiometric)

This protocol measures the activity of a FUT enzyme by quantifying the incorporation of a
radiolabeled fucose from GDP-[**C]fucose into an acceptor substrate.

Materials:
¢ Recombinant FUT enzyme

¢ Acceptor substrate (e.g., N-acetyllactosamine)
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Donor substrate: GDP-[**C]fucose

Assay Buffer: 50 mM MES buffer, pH 6.5, containing 25 mM MnClz and 0.1% Triton X-100

C18 Sep-Pak cartridges

Scintillation fluid and counter

Procedure:

e Prepare the reaction mixture in a microcentrifuge tube:

[¢]

5 uL of Assay Buffer (10x concentration)

[e]

5 uL of acceptor substrate (e.g., 10 mM N-acetyllactosamine)

[e]

5 pL of GDP-[*4C]fucose (e.g., 0.1 pCi)

o

X UL of recombinant FUT enzyme solution
o Add nuclease-free water to a final volume of 50 pL.
 Incubate the reaction mixture at 37°C for 1-2 hours.
o Stop the reaction by adding 500 uL of ice-cold water.
o Apply the entire reaction mixture to a pre-wetted C18 Sep-Pak cartridge.
e Wash the cartridge with 10 mL of water to remove unincorporated GDP-[**C]fucose.
o Elute the radiolabeled product (LeX) with 5 mL of methanol.
e Add the eluate to 10 mL of scintillation fluid.

e Quantify the radioactivity using a scintillation counter. The counts are proportional to the
enzyme activity.
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Caption: Workflow for a radiometric fucosyltransferase activity assay.

5.2. Flow Cytometry for Cell Surface Lewis X Detection
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This method quantifies the expression of Lewis X on the surface of living cells.

Materials:

Cell suspension (e.g., cancer cell line, leukocytes)

Primary antibody: Anti-Lewis X antibody (e.g., clone HI98)

Secondary antibody: Fluorochrome-conjugated anti-IgM or anti-lgG antibody

FACS Buffer: PBS with 1% BSA and 0.05% sodium azide

Flow cytometer

Procedure:

Harvest cells and wash them twice with cold FACS buffer.

e Resuspend the cells to a concentration of 1x10° cells/mL in FACS buffer.

» Aliquot 100 pL of the cell suspension into FACS tubes.

e Add the anti-Lewis X primary antibody at the manufacturer's recommended dilution.
 Incubate for 30-60 minutes at 4°C in the dark.

e Wash the cells three times with 1 mL of cold FACS buffer, pelleting by centrifugation between
washes.

e Resuspend the cell pellet in 100 pL of FACS buffer containing the fluorochrome-conjugated
secondary antibody.

¢ [ncubate for 30 minutes at 4°C in the dark.
e Wash the cells three times with 1 mL of cold FACS buffer.

o Resuspend the final cell pellet in 500 uL of FACS buffer.
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» Analyze the cells on a flow cytometer, gating on the live cell population. Measure the
fluorescence intensity, which corresponds to the level of Lewis X expression.

Lewis X in Cellular Signaling

Lewis X is not merely a structural component but also an active participant in cell signaling.
One of the most well-documented roles is its involvement in the Notch signaling pathway.
Fucosylation of Notch receptors by specific FUTs can modulate the binding of Notch ligands
(like Jagged and Delta), thereby influencing pathway activation.
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Caption: Modulation of Notch signaling by fucosylation and Lewis X expression.

Therapeutic Implications

The overexpression of Lewis X and the FUTs that synthesize it is associated with poor
prognosis in several cancers, including breast and colon cancer. This is often linked to
increased metastatic potential and resistance to therapy. Consequently, FUT enzymes
represent attractive targets for drug development. Inhibitors of FUT4 and FUT9 could
potentially reduce LeX expression on cancer cells, thereby decreasing their adhesive and
migratory properties and sensitizing them to conventional therapies. The development of small
molecule inhibitors or antibody-based therapies targeting these enzymes is an active area of
research.

 To cite this document: BenchChem. [A Technical Guide to Fucosyltransferase Enzymes in
Lewis X Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15586479#fucosyltransferase-enzymes-in-lewis-x-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15586479?utm_src=pdf-body-img
https://www.benchchem.com/product/b15586479#fucosyltransferase-enzymes-in-lewis-x-synthesis
https://www.benchchem.com/product/b15586479#fucosyltransferase-enzymes-in-lewis-x-synthesis
https://www.benchchem.com/product/b15586479#fucosyltransferase-enzymes-in-lewis-x-synthesis
https://www.benchchem.com/product/b15586479#fucosyltransferase-enzymes-in-lewis-x-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15586479?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

